

Potential off-target effects of SGC-CBP30

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Compound of Interest		
Compound Name:	Sgc-cbp30	
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Technical Support Center: SGC-CBP30

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SGC-CBP30**.

Frequently Asked Questions (FAQs)

Q1: What is **SGC-CBP30** and what are its primary targets?

A1: **SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] These proteins are histone acetyltransferases that play a crucial role in regulating gene expression.[3][4] **SGC-CBP30** acts as an acetyl-lysine competitive inhibitor.[4]

Q2: What are the known off-targets of **SGC-CBP30**?

A2: The most well-characterized off-targets of **SGC-CBP30** are the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, specifically BRD2, BRD3, and BRD4.[5][6] It exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)).[2] Weaker activity has also been reported against some G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, such as Adrenergic receptor alpha 2C and PDE5.[5] A study has also identified the efflux transporter ABCG2 as a potential off-target.[7][8]

Q3: How can I minimize the risk of observing off-target effects in my experiments?



A3: To minimize off-target effects, it is crucial to use **SGC-CBP30** at the lowest effective concentration and for the shortest possible duration.[6] Running parallel experiments with a structurally distinct CBP/p300 inhibitor (e.g., I-CBP112) can help confirm that the observed phenotype is due to on-target activity.[6][9] Additionally, using a negative control compound, such as **SGC-CBP30**N, which is structurally similar but inactive against the target, is recommended to differentiate on-target from non-specific effects.[10][11] Genetic validation methods, such as siRNA or CRISPR-mediated knockdown of CBP and p300, can also be employed to corroborate the findings.[9][12]

Q4: What is the recommended concentration range for using **SGC-CBP30** in cell-based assays?

A4: The optimal concentration of **SGC-CBP30** will vary depending on the cell type and experimental context. It is recommended to perform a dose-response experiment to determine the minimal concentration that elicits the desired on-target effect.[13] Cellular activity is typically observed in the low micromolar range (e.g., $1 \mu M$).[14] However, at higher concentrations (e.g., >2.5 μM), the risk of engaging off-targets like BET bromodomains increases.[5][6]

Q5: Are there alternative chemical probes for studying CBP/p300 function?

A5: Yes, several other chemical probes for CBP/p300 are available. I-CBP112 is a structurally different inhibitor that can be used as an orthogonal control.[4][6] CPI-637 is another alternative with a reported higher selectivity over BET bromodomains.[5] Using multiple probes with different chemical scaffolds can strengthen the evidence that the observed biological effects are due to the inhibition of CBP/p300.[11][15]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with **SGC-CBP30**.

Problem 1: Unexpected or inconsistent experimental results.

- Possible Cause: Off-target effects due to high inhibitor concentration.
- Solution:



- Perform a Dose-Response Curve: Determine the IC50 or EC50 for your specific assay to identify the optimal concentration range.[13]
- Titrate Down the Concentration: Use the lowest concentration of SGC-CBP30 that still
 produces the expected on-target phenotype.
- Consult Selectivity Data: Refer to the selectivity profile of SGC-CBP30 to understand potential off-targets at different concentrations (see Tables 1 and 2).

Problem 2: Phenotype resembles that of a BET inhibitor.

- Possible Cause: At higher concentrations, SGC-CBP30 can inhibit BET bromodomains.[5][6]
- Solution:
 - Use an Orthogonal Approach: Repeat the experiment with a structurally unrelated
 CBP/p300 inhibitor that has a different off-target profile (e.g., I-CBP112).[6]
 - Employ a BET Inhibitor Control: Include a potent BET inhibitor (e.g., JQ1) as a positive control to distinguish between CBP/p300 and BET-driven phenotypes.[16]
 - Genetic Validation: Use siRNA or CRISPR to specifically knock down CBP and/or p300 and see if the phenotype is recapitulated.[9]

Problem 3: The observed phenotype is not rescued by overexpression of CBP/p300.

- Possible Cause: The phenotype may be due to an off-target effect or the inhibitor may be affecting a non-catalytic function of CBP/p300 that is not rescued by simple overexpression.
- Solution:
 - Use a Negative Control: Treat cells with the inactive analog SGC-CBP30N.[10] If the phenotype persists, it is likely an off-target effect.
 - Test for ABCG2 Inhibition: If your cells express the ABCG2 transporter, consider if its inhibition could be responsible for the observed phenotype, especially if using combination treatments.[7][8]



 Comprehensive Off-Target Profiling: If the phenotype is critical and unexplained, consider broader off-target profiling assays like kinase or GPCR panels.[13]

Data Presentation

Table 1: On-Target and Key Off-Target Binding Affinities of SGC-CBP30

Target	Assay Type	Affinity (Kd / IC50)	Reference(s)
СВР	Dissociation Constant (Kd)	21 nM	[2][17]
p300	Dissociation Constant (Kd)	32 nM	[2]
p300	Biolayer Interference (Kd)	47 nM	[5]
СВР	IC50	21 - 69 nM	[3]
p300	IC50	38 nM	[3]
BRD4(1)	Dissociation Constant (Kd)	850 nM	[5]
Adrenergic Receptor Alpha 2C	IC50	0.11 μΜ	[5]
PDE5	IC50	0.15 μΜ	[5]
Adrenergic Receptor Alpha 2A	IC50	0.57 μΜ	[5]
PAF	IC50	0.51 μΜ	[5]

Table 2: Selectivity Profile of SGC-CBP30 Against Bromodomain Families



Bromodomain Family	Interaction	Selectivity Window	Reference(s)
BET (BRD4(1))	Weak Inhibition	~40-fold selective for CBP	[5][15]
BET (BRD2, BRD3)	Weak Inhibition	Activity observed in DSF assays	[5]
Other Bromodomains	No Significant Activity	Tested against a panel of 45 bromodomains	[5][18]

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Off-Target Screening

- Objective: To assess the binding of SGC-CBP30 to a panel of purified bromodomains by measuring changes in protein melting temperature (ΔTm).
- Methodology:
 - Protein Preparation: Purified bromodomain proteins are buffered in 10 mM HEPES pH 7.5,
 500 mM NaCl.[10]
 - Assay Setup: In a 96-well plate, combine 2 μM of each bromodomain protein with 10 μM of SGC-CBP30.[6][10]
 - Fluorescent Dye: Add SYPRO Orange dye (1:1000 dilution) to each well.[10]
 - Thermal Denaturation: Use a real-time PCR machine to increase the temperature from 25°C to 96°C at a rate of 3°C per minute.[10]
 - Data Acquisition: Measure fluorescence at each temperature interval (excitation: 465 nm, emission: 590 nm).[10]
 - Data Analysis: Fit the fluorescence data to a Boltzmann equation to determine the melting temperature (Tm). A significant increase in Tm in the presence of SGC-CBP30 indicates binding.[10]

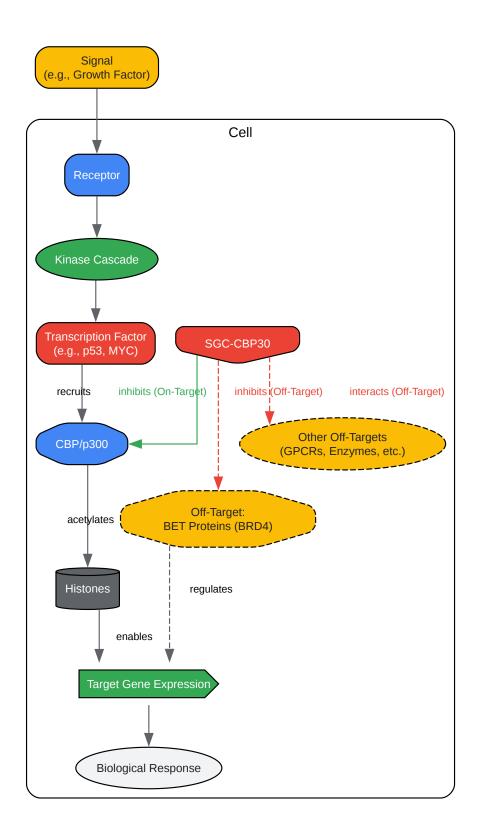


Protocol 2: NanoBRET™ Assay for Cellular Target Engagement

- Objective: To quantify the displacement of a histone H3.3-HaloTag fusion protein from a CBP bromodomain-NanoLuc® luciferase fusion protein in live cells by SGC-CBP30.
- Methodology:
 - Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the CBP bromodomain-NanoLuc® fusion and the Histone H3.3-HaloTag® fusion.[6]
 - Compound Treatment: Plate the transfected cells and treat with a serial dilution of SGC-CBP30.[6]
 - NanoBRET™ Measurement: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate to the cells.
 - Signal Detection: Measure both donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
 - Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.

Mandatory Visualization

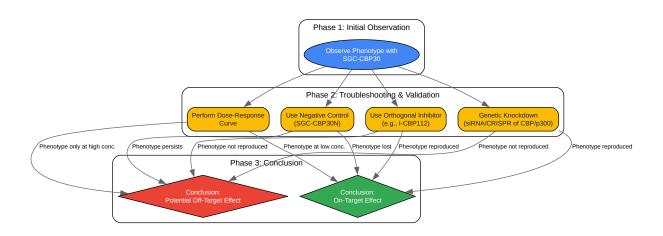




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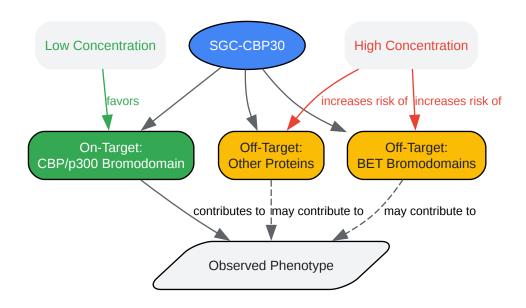
Caption: On-target and potential off-target pathways of SGC-CBP30.





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Caption: Workflow for validating on-target effects of **SGC-CBP30**.



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Caption: Logical relationships of SGC-CBP30 activity.

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